[2,2'-Bipyridine]-6,6'-dicarbonitrile
Overview
Description
[2,2’-Bipyridine]-6,6’-dicarbonitrile is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Mechanism of Action
Target of Action
It’s known that 2,2’-bipyridine derivatives can bind to various proteins and molecules, influencing their function .
Mode of Action
It’s known that 2,2’-bipyridine derivatives can interact with their targets, leading to changes in their function .
Biochemical Pathways
2,2’-bipyridine derivatives have been investigated for use as redox-active materials in organic flow batteries .
Pharmacokinetics
The compound has a log Kp (skin permeation) of -6.44 cm/s and a lipophilicity log Po/w (iLOGP) of 1.94 .
Result of Action
2,2’-bipyridine derivatives have been shown to have significant antioxidant activity .
Action Environment
It’s known that functionalization with electron-withdrawing groups leads to an increase of the redox potential and to an increase of the molecular acidity .
Preparation Methods
The synthesis of [2,2’-Bipyridine]-6,6’-dicarbonitrile typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Industrial production methods often utilize these coupling reactions due to their efficiency and high yields. Reaction conditions typically include the use of solvents such as toluene or THF and temperatures ranging from room temperature to reflux .
Chemical Reactions Analysis
[2,2’-Bipyridine]-6,6’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogenated derivatives of [2,2’-Bipyridine]-6,6’-dicarbonitrile can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include bipyridine N-oxides, amines, and substituted bipyridines .
Scientific Research Applications
[2,2’-Bipyridine]-6,6’-dicarbonitrile has numerous applications in scientific research:
Comparison with Similar Compounds
[2,2’-Bipyridine]-6,6’-dicarbonitrile is unique due to its dicarbonitrile functional groups, which enhance its ability to form stable complexes with metal ions. Similar compounds include:
2,2’-Bipyridine: Lacks the dicarbonitrile groups, making it less effective in certain applications.
4,4’-Bipyridine: Has different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: Another bidentate ligand with different steric and electronic properties.
These comparisons highlight the unique properties of [2,2’-Bipyridine]-6,6’-dicarbonitrile, particularly its enhanced coordination ability and stability in complex formation .
Properties
IUPAC Name |
6-(6-cyanopyridin-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGOEZHIBSNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392988 | |
Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-83-0 | |
Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-Dicyano-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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